HIV-1, HIV-2 Protease Substrate

Description

Significance of Proteolytic Processing in HIV Life Cycle

The proteolytic processing of viral polyproteins is a critical and indispensable stage in the life cycle of the Human Immunodeficiency Virus (HIV). nih.govnih.govnih.gov This process is essential for the transformation of newly budded, immature, and noninfectious viral particles into mature, infectious virions capable of infecting other cells. nih.govmdpi.commdpi.com The maturation of HIV is mediated by a viral enzyme known as HIV protease, which systematically cleaves specific precursor polyproteins, namely Gag and Gag-Pol, into their constituent functional proteins and enzymes. nih.govnih.govnih.gov

The Gag polyprotein is the primary structural component of the virus, and its cleavage gives rise to matrix (MA), capsid (CA), and nucleocapsid (NC) proteins. nih.govacs.orgccbcmd.edu The Gag-Pol polyprotein, which is produced in smaller quantities via a ribosomal frameshift, contains the viral enzymes essential for replication: protease (PR), reverse transcriptase (RT), and integrase (IN). nih.govacs.orgasm.org The precise and ordered cleavage of these polyproteins triggers a morphological rearrangement within the virion, leading to the formation of the characteristic conical core of the mature virus. nih.govnih.gov

Without the action of HIV protease, the Gag and Gag-Pol polyproteins remain intact, resulting in the assembly of immature viral particles that are structurally aberrant and functionally inert. nih.govwikipedia.org These particles lack the properly formed capsid core necessary to protect the viral genome and facilitate the early steps of infection in a new host cell. nih.gov Therefore, the inhibition of proteolytic processing is a key strategy in antiretroviral therapy, as it effectively halts the production of infectious HIV. nih.govnih.gov

The timing and sequence of cleavage events are also highly regulated and crucial for proper virion assembly. nih.gov Studies have shown that mutations at cleavage sites can disrupt the architectural maturation of the virus, leading to irregular core morphology or even empty particles that lack viral RNA. The rate of cleavage varies significantly among the different sites within the polyproteins, suggesting a hierarchical processing cascade that ensures a stepwise and coordinated assembly of the mature virion. nih.govnih.gov

Overview of HIV-1 and HIV-2 Proteases as Dimeric Aspartic Proteases

HIV-1 and HIV-2 proteases are members of the aspartic protease family, a class of enzymes that utilize two aspartic acid residues for catalysis. virginia.eduresearchgate.net A defining characteristic of HIV protease is that it functions as a homodimer, meaning it is composed of two identical protein subunits. wikipedia.orgvirginia.eduproteopedia.org Each subunit, consisting of 99 amino acids, contributes one of the two essential catalytic aspartic acid residues to the single active site. proteopedia.orgnih.gov The dimerization of these two subunits is crucial for the enzyme's function; if the dimer dissociates, the enzyme becomes inactive. virginia.edu

The active site of the HIV protease is located at the interface between the two subunits and contains a highly conserved catalytic triad (B1167595) sequence: Asp-Thr-Gly (Asp25, Thr26, and Gly27). wikipedia.orgresearchgate.netnih.gov The two aspartic acid residues (Asp25 from each monomer) are directly involved in the catalytic mechanism of peptide bond hydrolysis. mdpi.comresearchgate.net The enzyme's mechanism involves a general acid-base catalysis where one aspartate residue acts as a general base, activating a water molecule to attack the peptide bond of the substrate, while the other aspartate acts as a general acid, protonating the leaving group to facilitate cleavage. mdpi.comrsc.org

Structurally, each monomer of the HIV-1 protease consists of an α-helix and several β-sheets. virginia.edu A significant feature of the enzyme is the presence of two flexible "flaps," which are β-hairpin structures that cover the active site. nih.govnih.gov In the absence of a substrate, these flaps are in a more open conformation, allowing the substrate to enter the active site. nih.gov Upon substrate binding, the flaps close down, securing the substrate in the correct orientation for catalysis. nih.gov

While HIV-1 and HIV-2 proteases share a high degree of structural and functional similarity, there are differences in their amino acid sequences. nih.gov These differences can affect the shape of the substrate-binding pockets and influence the susceptibility of the two proteases to protease inhibitors. nih.gov

Fundamental Role of Endogenous Protease Substrates

The endogenous substrates of HIV protease are the viral Gag and Gag-Pol polyproteins. nih.govnih.govwikipedia.org These large precursor proteins are translated from the viral RNA and represent the building blocks of new virions. mdpi.comacs.org The cleavage of these polyproteins by the HIV protease is a fundamental step in the viral maturation process, transforming the virus from a non-infectious to an infectious state. nih.govnih.gov

The HIV-1 protease recognizes and cleaves at least nine specific sites within the Gag and Gag-Pol polyproteins. nih.gov The specificity of the protease is determined by the amino acid sequence of the substrate at the cleavage site. oup.comnih.gov The protease typically recognizes a stretch of about eight amino acids, denoted as P4 to P4', with the cleavage occurring between the P1 and P1' residues. nih.gov

Mutations in the cleavage sites of the Gag and Gag-Pol polyproteins can have significant consequences for viral replication. nih.gov Some mutations can impair the processing of the polyproteins, leading to the production of defective viral particles with reduced infectivity. nih.govnih.gov Conversely, certain mutations in the cleavage sites can arise in response to treatment with protease inhibitors, contributing to drug resistance by compensating for the reduced efficiency of a drug-resistant protease. nih.govnih.gov

Structure

2D Structure

Properties

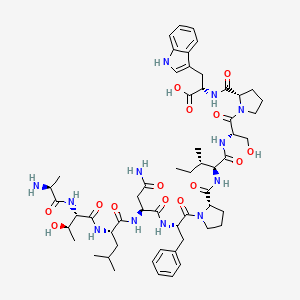

Molecular Formula |

C56H80N12O14 |

|---|---|

Molecular Weight |

1145.3 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C56H80N12O14/c1-7-30(4)45(52(77)64-41(28-69)55(80)68-22-13-19-42(68)50(75)63-40(56(81)82)25-34-27-59-36-18-12-11-17-35(34)36)65-51(76)43-20-14-21-67(43)54(79)39(24-33-15-9-8-10-16-33)62-49(74)38(26-44(58)71)60-48(73)37(23-29(2)3)61-53(78)46(32(6)70)66-47(72)31(5)57/h8-12,15-18,27,29-32,37-43,45-46,59,69-70H,7,13-14,19-26,28,57H2,1-6H3,(H2,58,71)(H,60,73)(H,61,78)(H,62,74)(H,63,75)(H,64,77)(H,65,76)(H,66,72)(H,81,82)/t30-,31-,32+,37-,38-,39-,40-,41-,42-,43-,45-,46-/m0/s1 |

InChI Key |

VWDDSWUEJQYLTP-SOXXPWFNSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C)N |

Origin of Product |

United States |

Molecular Architecture and Recognition of Hiv Protease Substrates

Substrate Binding Pocket Characteristics of HIV-1 and HIV-2 Proteases

The substrate-binding pocket of HIV protease is a highly evolved structure that allows for the recognition of specific amino acid sequences. While HIV-1 and HIV-2 proteases share structural similarities, differences in their binding pockets contribute to variations in substrate specificity and inhibitor susceptibility.

The binding pocket of HIV-1 protease is known to be hydrophobic. nih.gov The active site of the homodimeric HIV-1 protease consists of the catalytic triad (B1167595) Asp25-Thr26-Gly27 from each monomer. researchgate.net While Asp25 is directly involved in catalysis, the roles of Thr26 and Gly27 are thought to involve stabilizing the active site conformation and accommodating the substrate. researchgate.net

Structural studies have identified four key amino acid differences in the ligand-binding pocket between HIV-1 and HIV-2 proteases at positions 32, 47, 76, and 82. nih.gov These variations contribute to the intrinsic resistance of HIV-2 to many FDA-approved HIV-1 protease inhibitors. nih.gov For instance, substitutions at these positions can alter the internal interactions within the binding pocket, leading to different patterns of drug sensitivity. nih.gov

Subsite Definition and Nomenclature (P4-P4' positions)

To understand how the protease recognizes its substrates, the binding site is divided into a series of subsites. These subsites accommodate the amino acid residues of the substrate peptide. By convention, the substrate residues are labeled P4-P3-P2-P1-P1'-P2'-P3'-P4', with the cleavage occurring between the P1 and P1' residues. nih.gov The corresponding subsites on the protease are labeled S4 through S4'. This nomenclature provides a framework for discussing the specific interactions that govern substrate recognition. mdpi.com For efficient catalysis, a maximum of seven residues from S4 to S3' are required. mdpi.com

Role of Conserved Active Site Residues (e.g., Asp-25) in Substrate Interaction

The active site of HIV protease contains highly conserved residues that are crucial for its function. Among the most critical is the catalytic dyad of aspartic acid residues at position 25 (Asp-25) from each monomer. researchgate.netmdpi.com These residues are directly involved in the catalytic mechanism of peptide bond hydrolysis. mdpi.com One Asp-25 acts as a general base, abstracting a proton from a water molecule, which then acts as a nucleophile to attack the carbonyl carbon of the scissile bond. The other Asp-25 acts as a general acid, donating a proton to the leaving group. mdpi.com

Beyond its catalytic role, Asp-25 also plays a significant part in stabilizing the binding of both substrates and inhibitors. nih.gov Mutation of Asp-25 to asparagine (D25N), for example, dramatically reduces the binding affinity of inhibitors. nih.gov This highlights the dual structural and functional importance of this conserved residue in the molecular recognition process. Another conserved residue, Asp29, also contributes to the stability of the protease-inhibitor complexes, although to a lesser extent than Asp25. nih.gov

Conformational Dynamics of Protease Flaps in Substrate Recognition

The active site of HIV protease is covered by two flexible β-hairpin structures known as "flaps". pnas.orgacs.org The dynamic nature of these flaps is essential for the enzyme's function, controlling access to the active site for substrates and inhibitors. mdpi.compnas.orgrsc.org

The flaps exist in a dynamic equilibrium between several conformations, primarily described as closed, semi-open, and open states. mdpi.compnas.org The unliganded, or free, protease predominantly exists in a semi-open conformation. pnas.orgnih.gov Upon substrate or inhibitor binding, the flaps adopt a closed conformation, trapping the ligand within the active site. pnas.orgacs.org

Flap Opening and Closure Mechanisms

Molecular dynamics simulations have provided significant insights into the mechanisms of flap movement. The transition from a closed to a more open state is a complex process. rsc.orgnih.gov One identified intermediate in this process is a "curled" structure, which helps to bridge the transition between the closed, semi-open, and fully open states. rsc.orgrsc.org The opening of the flaps is thought to be triggered by the weakening of hydrophobic interactions between the two flaps. rsc.org

The closing of the flaps is induced by the binding of a substrate. acs.orgresearchgate.net This process can occur asymmetrically, with the substrate guiding the flaps into a closed conformation through hydrophobic interactions. acs.org This induced-fit mechanism ensures that the substrate is correctly positioned for catalysis. nih.gov

Influence of Flap Conformations on Substrate Entry and Product Release

The various conformations of the flaps directly regulate the entry of substrates and the release of cleavage products. nih.govpnas.org The open and semi-open conformations allow the substrate to access the active site cavity. mdpi.com Once the substrate is bound, the flaps close down, creating a stable enzyme-substrate complex and orienting the substrate for cleavage. acs.orgnih.gov

After the peptide bond is cleaved, the flaps must reopen to release the two product peptides. acs.org The dynamic equilibrium between the different flap conformations is therefore a critical aspect of the entire catalytic cycle. NMR studies have shown that the flaps can interconvert between closed and open states, with flap opening in the bound state being a slower process than in the free enzyme. pnas.org This modulation of flap dynamics by the substrate helps to fine-tune the lifetime of the productive complex and the efficiency of cleavage. pnas.org

Intermolecular Interactions between Protease and Substrate

Upon binding, a significant portion of the substrate's surface area is buried within the protease. utexas.edu While the protease itself is a symmetric homodimer, it binds to asymmetric substrate sequences, causing a break in the symmetry of the complex. nih.govutexas.edu

Hydrogen Bonding Networks

Hydrogen bonds play a pivotal role in the recognition and stabilization of substrates within the active site of HIV protease. These interactions occur between the backbone and side-chain atoms of the protease and the substrate peptide. Structural studies have revealed a network of highly conserved hydrogen bonds that are crucial for substrate binding. nih.gov For instance, hydrogen bonds frequently form between the backbone atoms of the substrate at positions P3, P1, and P2' and residues such as Asn25, Gly27, and Asp29 within the protease. nih.gov

| Interacting Residues in Hydrogen Bonding | |

| Protease Residue | Substrate Position |

| Asn25 | P3, P1 |

| Gly27 | P1 |

| Asp29 | P2' |

Hydrophobic Interactions

Hydrophobic interactions are a dominant force in the binding of substrates to HIV protease. The active site of the protease is a cavity lined with several hydrophobic residues, creating subsites that accommodate the side chains of the substrate. The specificity of the protease is significantly determined by the interactions within these subsites, particularly those closest to the scissile bond. callutheran.edu The S1' subsite, for example, is a large and hydrophobic pocket, and the nature of the amino acid at the P1' position of the substrate is critical for efficient cleavage. nih.gov Substrates with a hydrophobic residue at the P1' position, such as phenylalanine, exhibit more favorable van der Waals contacts and are cleaved more efficiently than those with polar residues like asparagine. nih.gov

A phenomenon known as "hydrophobic sliding" has been proposed, where the hydrophobic core domains of each protease monomer undergo rearrangements through correlated sliding motions. nih.gov This is facilitated by the near-isoenergetic exchange of van der Waals contacts between hydrophobic side chains, while the hydrogen-bonding network within the core is largely conserved. nih.gov This flexibility within the hydrophobic core is thought to be essential for enzyme activity and may also play a role in the development of drug resistance. nih.gov

| Key Hydrophobic Residues in Protease Subsites | |

| Residue | Location/Function |

| Pro81 | Forms binding pocket |

| Val82 | Forms binding pocket |

| Ile84 | Forms binding pocket |

Role of Water Molecules in Enzyme-Substrate Complex Stabilization

Water molecules are integral to the structure and function of the HIV protease-substrate complex, playing a crucial role in stabilizing the bound state. nih.govacs.org A key water molecule, often referred to as the "flap water," is highly conserved and bridges the tips of the protease flaps (at Ile50 and Ile50') and the substrate. acs.orgresearchgate.net This water-mediated hydrogen bond is a conserved feature in both protease-substrate and peptidomimetic inhibitor complexes and contributes to the stability of the ligand interaction in the active site. researchgate.netresearchgate.net

| Significant Water Molecules in HIV Protease | |

| Water Molecule | Function |

| Flap Water | Bridges flap tips (Ile50, Ile50') and the substrate, stabilizing the complex. |

| Catalytic Water | Located in the active site, acts as a nucleophile for substrate hydrolysis. acs.org |

| Other Conserved Waters | Contribute to substrate recognition and overall complex stabilization. nih.gov |

Structural Asymmetry in Protease-Substrate Complexes

The HIV-1 protease is a homodimeric enzyme, meaning it is composed of two identical protein subunits and possesses C2 symmetry in its unliganded state. callutheran.edumdpi.com However, upon binding to its inherently asymmetric substrates, this symmetry is broken. nih.govacs.org The asymmetric nature of the substrate forces the two monomers of the protease to adopt slightly different conformations, resulting in an asymmetric protease-substrate complex. mdpi.comnih.gov This induced asymmetry is a fundamental aspect of substrate recognition.

Enzymatic Mechanisms and Kinetic Characterization of Hiv Protease Substrate Cleavage

General Acid-Base Catalytic Mechanism of Aspartic Proteases

The Human Immunodeficiency Virus (HIV) protease is an aspartic protease, a class of enzymes that utilizes a pair of aspartic acid residues to catalyze the hydrolysis of peptide bonds. acs.orgnih.gov The active enzyme is a homodimer, with each of the two identical 99-amino acid monomers contributing a catalytic aspartate (Asp25 and Asp25') to form the active site. acs.orgmdpi.com This catalytic dyad is essential for the viral life cycle, as it cleaves the viral Gag and Gag-Pol polyproteins into mature, functional proteins required for viral replication. nih.govmdpi.com

Proton Transfer and Tetrahedral Intermediate Formation

The catalytic mechanism of HIV protease follows a general acid-base pathway. pnas.org One of the catalytic aspartate residues, in its deprotonated (carboxylate) form, acts as a general base. It activates a water molecule by abstracting a proton, making the water a potent nucleophile. mdpi.compnas.org This activated water molecule then attacks the carbonyl carbon of the scissile peptide bond in the substrate. mdpi.com

Simultaneously, the other catalytic aspartate, in its protonated (carboxylic acid) form, acts as a general acid. It donates a proton to the carbonyl oxygen of the scissile bond. pnas.org This concerted action facilitates the formation of a transient, high-energy state known as the tetrahedral intermediate. mdpi.comnih.gov This intermediate is characterized by a central carbon atom bonded to four other atoms, forming a tetrahedral geometry. nih.gov The formation of this intermediate is a crucial step in the peptide bond cleavage process. nih.govnih.gov The subsequent breakdown of this intermediate, involving protonation of the amide nitrogen, leads to the cleavage of the peptide bond and release of the product peptides. mdpi.com

High-resolution crystal structures have provided direct evidence for the formation of a gem-diol tetrahedral reaction intermediate in the active site of HIV-1 protease when complexed with a peptide substrate. acs.org Neutron crystallography studies have further refined this understanding, revealing that the trapped intermediate is an oxyanion, with one oxygen atom protonated (OH) and the other deprotonated (O-). acs.orgnih.gov

Role of Catalytic Aspartate Dyad

The two aspartic acid residues, Asp25 and Asp25', form the catalytic dyad at the heart of the enzyme's active site. nih.govrsc.org The precise ionization state of this dyad has been a subject of extensive research. Experimental evidence from 13C NMR studies suggests that in the unliganded enzyme, the catalytic dyad is in a monoprotonated state, meaning one aspartate is protonated (COOH) and the other is deprotonated (COO-). nih.govrsc.org This monoprotonated state is crucial for the general acid-base catalysis. pnas.org

The two aspartate residues have been shown to have different pKa values, further supporting the monoprotonated state under physiological conditions. nih.gov The conformation and flexibility of this dyad are critical for catalysis. nih.gov Ab initio dynamic studies have highlighted the importance of dipole/charge interactions and a low-barrier hydrogen bond in stabilizing the active site's conformation. nih.gov The catalytic dyad, in conjunction with a conserved water molecule, creates the environment necessary for the nucleophilic attack and subsequent hydrolysis of the substrate's peptide bond. nih.govacs.org

Enzyme Kinetics of Substrate Hydrolysis

The efficiency and specificity of HIV protease are quantified through enzyme kinetics, which involves measuring the rates of substrate cleavage under various conditions.

Determination of Michaelis-Menten Parameters (K_m, k_cat) for Various Substrates

The kinetics of substrate hydrolysis by HIV protease are often analyzed using the Michaelis-Menten model. mdpi.comnih.govnih.gov This model describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (K_m). The turnover number (k_cat), which represents the number of substrate molecules converted to product per enzyme molecule per unit time, and the catalytic efficiency (k_cat/K_m) are key parameters derived from this analysis. gatech.edu These parameters are determined by measuring the initial rates of reaction at varying substrate concentrations and fitting the data to the Michaelis-Menten equation. mdpi.comnih.gov

Kinetic parameters have been determined for a wide range of synthetic peptide substrates that mimic the natural cleavage sites in the viral polyproteins. mdpi.comtandfonline.com These studies have shown that the enzyme is highly sensitive to the amino acid sequence at the cleavage site, particularly at the P1' position. mdpi.com For example, a study examining substrates representing the cleavage site in the HIV-1 nucleocapsid protein found a wide range of kinetic constants depending on the P1' residue. mdpi.com The kinetic parameters for a wild-type protease and a mutant were determined using a fluorescence assay with the substrate Abz-Thr-Ile-Nle-pNO2Phe-Gln-Arg-NH2, which is based on the p2-NC cleavage site. nih.gov

| Substrate/Enzyme | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (µM⁻¹s⁻¹) |

| WT PR + Abz-Thr-Ile-Nle-pNO2Phe-Gln-Arg-NH2 | 30 ± 5 | 194 ± 23 | 6.4 ± 0.23 |

| PRV32I + Abz-Thr-Ile-Nle-pNO2Phe-Gln-Arg-NH2 | 80 ± 10 | 105 ± 15 | 1.3 ± 0.2 |

| SARS-CoV-2 3CLpro + Dabcyl-KTSAVLQSGFRKME-Edans | 10.5 ± 3.2 | 2.2 ± 0.3 | 0.21 |

| SARS-CoV PLpro + Z-Arg-Leu-Arg-Gly-Gly-AMC | 6.9 ± 1.4 | 0.11 ± 0.03 | 0.016 |

Table 1: Michaelis-Menten parameters for various protease substrates. Data for HIV-1 PR from nih.gov, and for SARS-CoV proteases from asm.org.

Pre-Steady-State Kinetics and Intermediate Characterization

Pre-steady-state analysis has been crucial in demonstrating that a kinetically competent tetrahedral intermediate is formed during the catalytic cycle of HIV protease. nih.gov These studies, often involving rapid-mixing techniques like stopped-flow, have helped to elucidate the rates of formation and breakdown of intermediates along the reaction pathway. mit.eduyu.edu Research has shown that the cleavage at the N-terminus of the protease domain from its precursor leads to a stabilization of the dimeric structure and a significant increase in catalytic activity, following first-order kinetics. nih.gov

Isotope Effects in Substrate Cleavage Analysis

Kinetic isotope effects (KIEs) are a powerful tool for probing the transition state of an enzymatic reaction. yu.edu By replacing an atom at a specific position in the substrate with one of its heavier isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), researchers can measure changes in the reaction rate. These changes provide detailed information about the bonding environment of that atom in the rate-limiting transition state.

In the context of HIV protease, KIE studies have been used to elucidate the structure of the transition state for the peptide bond cleavage. yu.edu For instance, an inverse primary ¹⁵N KIE has been observed, which is consistent with a mechanism involving proton tunneling for the protonation of the tetrahedral intermediate's nitrogen by a catalytic aspartate. acs.org Studies comparing the KIEs of the native enzyme and drug-resistant mutants have found them to be identical, suggesting that the transition state structure is conserved. yu.edu This information is valuable for the design of transition-state analog inhibitors.

Substrate Specificity Profiling and Determinants

Comparative Specificity of HIV-1 versus HIV-2 Proteases for Substrates

Sequence Identity and Structural Differences Impacting Substrate Binding

HIV-1 and HIV-2 proteases share approximately 38-49% sequence identity. nih.gov Although the critical catalytic triad (B1167595) (Asp-Thr-Gly) is conserved, variations in other residues, particularly within the substrate-binding site, lead to altered substrate preferences. Four key amino acid positions in the ligand-binding pocket (32, 47, 76, and 82) differ between the two proteases and have been implicated in their differential susceptibilities to protease inhibitors. nih.gov For instance, subtle shifts in the P2 and P2' pockets of the protease dimer contribute to these differences in substrate and inhibitor binding. nih.gov

Differential Cleavage Efficiencies for Shared and Unique Substrates

Studies comparing the enzymatic activity of HIV-1 and HIV-2 proteases on various peptide substrates have revealed differential cleavage efficiencies. While both enzymes can cleave the major cleavage sites in both HIV-1 and HIV-2 Gag and Gag-Pol polyproteins, the kinetic parameters (Km and kcat) often vary. nih.gov For some substrates, the cleavage efficiency is similar between the two proteases, while for others, one enzyme is significantly more or less active. For example, a study using oligopeptides corresponding to cleavage sites in both viruses found that while all major sites were cleaved by both enzymes, the kinetic parameters showed several hundred-fold variation. nih.gov

The following table presents a comparison of the catalytic efficiency (kcat/Km) of HIV-1 and HIV-2 proteases for a selection of substrates.

| Substrate (Cleavage Site) | HIV-1 Protease (kcat/Km, mM⁻¹s⁻¹) | HIV-2 Protease (kcat/Km, mM⁻¹s⁻¹) |

| HIV-1 MA/CA | 1.56 | Data not available |

| HIV-2 p2/NC | Lower efficiency | Higher efficiency |

| HIV-2 CA/p2 | Data not available | Data not available |

Note: Direct comparative kinetic data is often substrate- and study-dependent. The trends indicate that HIV-2 protease can have higher catalytic efficiency for some of its natural substrates compared to HIV-1 protease. nih.gov

Amino Acid Preferences at Substrate P and P' Positions

The specificity of HIV proteases is largely determined by the interactions between the amino acid side chains of the substrate (designated P4 to P4') and the corresponding binding pockets of the enzyme (S4 to S4').

Systematic studies have elucidated the preferences of HIV-1 and HIV-2 proteases for specific amino acids at each of the P and P' positions. Generally, both proteases show a preference for hydrophobic residues at the P1 and P1' positions. However, there are distinct differences in preferences at other positions, particularly at P2 and P2'. The S2 subsite is a key determinant of specificity differences between retroviral proteases. mdpi.com For instance, HIV-1 protease can accommodate Asn at the P2 position, a preference that is less common among other retroviral proteases. nih.gov

The table below summarizes the general amino acid preferences at the P and P' positions for HIV-1 and HIV-2 proteases based on multiple studies.

| Position | HIV-1 Protease Preference | HIV-2 Protease Preference |

| P4 | Small, hydrophilic residues | Small, hydrophilic residues |

| P3 | Varied, can accommodate a range of residues | Varied |

| P2 | Val, Ile, Asn, Ala, Glu | Small hydrophobic or polar residues |

| P1 | Hydrophobic (e.g., Tyr, Phe, Met) | Hydrophobic (e.g., Tyr, Phe, Met) |

| P1' | Pro, hydrophobic (e.g., Leu, Ile, Phe) | Pro, hydrophobic (e.g., Leu, Ile, Phe) |

| P2' | Hydrophobic or polar residues | Hydrophobic or polar residues |

| P3' | Varied | Varied |

| P4' | Varied | Varied |

These preferences are not absolute and can be influenced by the amino acids at adjacent positions, highlighting the interconnectedness of the substrate-enzyme interactions. mdpi.commdpi.com The flexibility of the protease active site allows for the accommodation of this diverse set of substrates, a feature that is critical for viral replication but also presents challenges for the design of broadly effective protease inhibitors.

Role of P1-P1' Scissile Bond Region

The P1-P1' dyad is a primary determinant of substrate recognition by both HIV-1 and HIV-2 proteases. The S1 and S1' subsites of the protease, which accommodate the P1 and P1' residues respectively, are predominantly large and hydrophobic. researchgate.net This structural feature dictates a strong preference for large, non-polar amino acids at these positions in the substrate.

For HIV-1 protease, aromatic residues such as Phenylalanine (Phe) and Tyrosine (Tyr), as well as large hydrophobic residues like Leucine (Leu) and Methionine (Met), are highly favored at the P1 position. researchgate.net The S1' subsite of HIV-1 protease also exhibits a preference for hydrophobic residues, and the identity of the P1' residue can significantly influence the cleavage efficiency. nih.gov For instance, substrates with a Phenylalanine at P1' are often cleaved with high efficiency. nih.gov

While HIV-2 protease shares this general preference for hydrophobicity at the P1 and P1' positions, subtle differences in the S1 and S1' pockets can lead to variations in substrate preference compared to HIV-1 protease. nih.gov However, the overarching requirement for hydrophobic interactions at the scissile bond region is a conserved feature for both enzymes. The kinetic parameters for the cleavage of various substrates highlight the importance of the P1-P1' residues in determining the efficiency of proteolysis.

Table 1: Kinetic Parameters of HIV-1 Protease Cleavage for Various Substrates Data adapted from multiple sources, showcasing the impact of P1-P1' residues on cleavage efficiency.

| Substrate (P4-P3-P2-P1↓P1'-P2'-P3') | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

| SQNY↓PIVQ (MA/CA) | 0.6 | 1800 | 330 |

| ATIM↓MQRGN (p2/NC) | 25 | 340 | 74000 |

| GFNF↓PQITL (p1/p6) | 1.8 | 630 | 2900 |

| KIVKCF↓NCGK (NC/TFP) | 0.04 | 130 | 310 |

| KIVKCF↓F CGK (mutant) | 2.1 | 80 | 26250 |

Contributions of Flanking Residues (e.g., P2, P3, P1', P2') to Specificity

The P2 position is particularly important in distinguishing between substrates. For HIV-1 protease, the S2 subsite can accommodate a range of residues. There is a notable preference for Asn at the P2 position in some natural substrates, such as the MA/CA cleavage site. mdpi.com However, the nature of the P1' residue can influence the preference at P2. When P1' is a small residue, there is a preference for polar or aliphatic amino acids at P2. nih.gov

In contrast, the specificity at the P2 position is a key differentiator between HIV-1 and HIV-2 proteases. mdpi.com These differences arise from variations in the amino acid composition of the S2 subsite between the two enzymes.

The P3 and P2' positions also contribute to substrate recognition. The S3 subsite of HIV-1 protease is relatively accommodating, tolerating a variety of residues. mdpi.com The P2' position, similar to P2, shows context-dependent preferences. For instance, in some HIV-1 substrates, a Glutamine (Gln) or Glutamic acid (Glu) at P2' is favorable. The interplay between the residues at these flanking positions is crucial for optimal substrate binding and cleavage.

Table 2: Comparative Kinetic Data for HIV-1 and HIV-2 Protease Highlighting the Influence of Flanking Residues This table illustrates how changes in flanking residues can affect cleavage by both proteases.

| Substrate (P4-P3-P2-P1↓P1'-P2'-P3') | Protease | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) |

| VSQNY↓PIVQ | HIV-1 | 0.07 | 0.57 | 123 |

| VSQNY↓PIVQ | HIV-2 | 0.35 | 0.35 | 1000 |

| KARLM↓AEALK (HIV-2 CA/p2) | HIV-1 | 0.05 | 0.11 | 455 |

| KARLM↓AEALK (HIV-2 CA/p2) | HIV-2 | 0.28 | 0.11 | 2545 |

| IPFAA↓AQQRK (HIV-2 p2/NC) | HIV-1 | 0.12 | 0.28 | 429 |

| IPFAA↓AQQRK (HIV-2 p2/NC) | HIV-2 | 0.16 | 0.07 | 2286 |

Substrate Conformational Requirements for Cleavage

For proteolytic cleavage to occur, the substrate must adopt a specific conformation within the active site of the HIV protease. This conformational requirement ensures the precise alignment of the scissile bond with the catalytic aspartic acid residues of the enzyme.

Structural studies of HIV-1 protease in complex with various substrate analogs have revealed that the bound substrate adopts an extended β-strand-like conformation. utexas.edu This extended conformation allows for a multitude of hydrogen bonding interactions between the substrate backbone and the protease, particularly with the "flap" regions of the enzyme. These flaps are flexible domains that close down over the substrate upon binding, creating a stabilized enzyme-substrate complex. researchgate.net

The backbone dihedral angles (phi, ψ) of the substrate in the active site are crucial for this extended conformation. While there is some variability depending on the specific substrate sequence, a general pattern is observed. For instance, in the crystal structure of an inactive HIV-1 protease in complex with six different substrate peptides, a sharp deviation in the backbone torsion occurred at the scissile peptide bond (P1–P1′), with φ ≈ −85° and ψ ≈ 50°. utexas.edu This specific kink enables the carboxyl oxygen of the P1 residue to form a critical hydrogen bond with the catalytic machinery of the protease. The conformational flexibility of the substrate is therefore crucial for the reaction to proceed. nih.gov

Design and Application of Synthetic Protease Substrates in Research

Rationale for Synthetic Substrate Development

The creation of synthetic substrates for HIV protease is driven by the need for reliable and reproducible tools to study the enzyme's function outside the context of the whole virus. HIV protease is essential for the viral life cycle, as it cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins. nih.gov This cleavage is necessary for the production of infectious virions. nih.gov Blocking the protease's activity halts viral maturation, making it a prime target for therapeutic intervention. wpmucdn.comnih.gov Synthetic substrates provide a means to quantify protease activity and to screen for compounds that can inhibit this critical step in viral replication. nih.govchemimpex.com The development of these substrates is also crucial for studying the impact of mutations in both the protease and its cleavage sites, which can lead to drug resistance. wpmucdn.com

A key principle in the design of synthetic substrates is the mimicry of the natural cleavage sites found in the viral Gag and Gag-Pol polyproteins. chemimpex.comchemimpex.com The protease recognizes and cleaves specific amino acid sequences, and synthetic peptides are designed to replicate these sequences. nih.govmdpi.com For instance, a commonly used synthetic substrate sequence, Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln, is derived from a natural processing site for HIV-1 protease. nih.gov The enzyme typically cleaves between the tyrosine (Tyr) and proline (Pro) residues in this sequence. nih.govnih.gov

To easily monitor protease activity, synthetic substrates are often modified with reporter groups, leading to the development of fluorogenic and chromogenic assays. nih.gov5-diagnostics.com

Fluorogenic substrates are widely used and typically employ the principle of Fluorescence Resonance Energy Transfer (FRET). wpmucdn.comnih.gov In a FRET-based assay, a fluorophore and a quencher molecule are attached to opposite ends of the synthetic peptide substrate. nih.govthermofisher.com When the substrate is intact, the quencher is in close proximity to the fluorophore, suppressing its fluorescence. thermofisher.com Upon cleavage of the peptide by HIV protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. nih.gov A classic example of a FRET pair used in HIV protease substrates is EDANS (5-[(2-aminoethyl)amino]naphthalene-1-sulfonic acid) as the fluorophore and DABCYL (4-(4-dimethylaminophenylazo)benzoic acid) as the quencher. nih.gov These assays are continuous, rapid, and highly sensitive, allowing for precise determination of reaction rates and making them suitable for high-throughput screening (HTS) of potential inhibitors. nih.govchemimpex.comnih.gov

Chromogenic substrates work on a similar principle but result in a color change upon cleavage. 5-diagnostics.com These substrates contain a chromophore that, when cleaved from the peptide, produces a colored product that can be quantified using a spectrophotometer. 5-diagnostics.com While perhaps less sensitive than fluorogenic assays, they provide a valuable and often simpler alternative for measuring protease activity.

The development of these reporter-based assays has been instrumental in advancing HIV research, enabling the screening of large compound libraries to identify new protease inhibitors. nih.govmdpi.com

Peptidomimetic Substrate Design Strategies

While simple peptide substrates are useful, peptidomimetic strategies are employed to create more stable, specific, and effective molecules for studying HIV protease. These strategies involve modifying the peptide structure to enhance its properties. nih.govyoutube.com

Macrocyclization is a strategy used to create conformationally constrained peptides. nih.gov By linking the ends of a peptide chain or creating an internal loop, the molecule is forced into a more rigid structure. nih.govnih.gov This pre-organization can mimic the bound conformation of the substrate in the protease's active site, potentially leading to higher binding affinity and specificity. nih.gov Crystal structures of macrocyclic inhibitors complexed with HIV-1 protease have shown that they can effectively mimic the extended beta-strand conformation of acyclic peptides and maintain the same critical interactions within the active site. nih.gov The constrained nature of these molecules can also increase their resistance to degradation by other proteases, a desirable characteristic for in vivo applications. youtube.com

Moving even further from the natural peptide structure, researchers have developed non-peptidic scaffolds designed to interact with the HIV protease active site. nih.govresearchgate.net The rationale is to create molecules that are not susceptible to peptidic degradation and may have better pharmacological properties. These non-peptidic inhibitors, such as those based on dihydropyrone and urea (B33335) scaffolds, are designed using structural information from the protease's active site. nih.gov Computer-aided drug design and 3D database searching have been instrumental in identifying novel non-peptidic chemical classes that can bind to the protease. researchgate.net These approaches aim to identify small molecules whose shape and chemical properties are complementary to the enzyme's active site, allowing them to act as effective inhibitors. researchgate.net

Applications in Biochemical and Biophysical Assays

Synthetic substrates are central to a wide array of biochemical and biophysical assays that have been critical in the fight against HIV/AIDS. chemimpex.comchemimpex.com

Biochemical assays leveraging these substrates are fundamental for:

High-Throughput Screening (HTS): Fluorogenic and chromogenic substrates are perfectly suited for HTS campaigns to discover new HIV protease inhibitors from large chemical libraries. chemimpex.comnih.govcapes.gov.br The assays can be automated in microplate formats, allowing for the rapid testing of thousands of compounds. thermofisher.comnih.gov

Enzyme Kinetics: Synthetic substrates are used to determine key kinetic parameters of HIV protease, such as the Michaelis constant (KM) and the catalytic rate (kcat). nih.govnih.gov This information is vital for understanding the enzyme's efficiency and how it is affected by inhibitors or mutations. mdpi.comnih.gov For example, a highly sensitive fluorogenic assay allowed for the determination of picomolar inhibition constants (Ki) for potent inhibitors like darunavir (B192927) and tipranavir. nih.gov

Investigating Drug Resistance: By using substrates that mimic natural cleavage sites, researchers can study how drug-resistant mutations in the protease affect its ability to process its natural substrates compared to its interaction with inhibitors. wpmucdn.comnih.gov

Biophysical assays utilize these substrates to probe the physical interactions between the enzyme and its ligands:

Fluorescence Resonance Energy Transfer (FRET): Beyond simple activity assays, FRET can be used to monitor protease activity in real-time within living cells, providing insights into the effectiveness of inhibitors in a more biologically relevant context. wpmucdn.comnih.gov

Isothermal Titration Calorimetry (ITC): This technique can be used with synthetic substrates or inhibitors to measure the thermodynamic parameters of binding, such as enthalpy and entropy changes, providing a deeper understanding of the forces driving the interaction. nih.gov

X-ray Crystallography: Co-crystallization of HIV protease with synthetic substrate analogs has provided high-resolution three-dimensional structures of the enzyme-substrate complex. utexas.edunih.govresearchgate.net These structures have been foundational for structure-based drug design, revealing the precise interactions in the active site and guiding the development of potent inhibitors. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as chemical exchange saturation transfer (CEST), have been used to study the dynamics of the protease, including the opening and closing of the "flaps" that cover the active site, and how these motions are involved in substrate binding and product release. pnas.orgnih.gov

Compound Information

High-Throughput Screening of Protease Activity

High-throughput screening (HTS) assays are crucial for rapidly evaluating the activity of HIV protease and the efficacy of potential inhibitors. A widely adopted method for this purpose utilizes fluorogenic substrates based on Förster Resonance Energy Transfer (FRET). anaspec.com These synthetic peptides incorporate a fluorophore and a quencher molecule at opposite ends of the peptide sequence. anaspec.comnih.gov In the intact substrate, the proximity of the quencher dampens the fluorophore's signal. nih.gov Upon cleavage of the peptide bond by the protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. anaspec.comnih.gov

A commonly used FRET substrate is derived from a natural processing site for HIV-1 protease and has the sequence DABCYL-GABA-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS. anaspec.com Incubation of this substrate with recombinant HIV-1 protease results in specific cleavage at the Tyr-Pro bond, causing a time-dependent increase in fluorescence that is directly proportional to the extent of hydrolysis. anaspec.com This method offers significant advantages over traditional HPLC or electrophoresis-based assays due to its simplicity, precision in determining reaction rates, and suitability for automated, large-scale screening campaigns. anaspec.com Another HTS approach involves constructing probes with two different fluorescent proteins, such as AcGFP1 and mCherry, linked by a protease-cleavable peptide. nih.gov Cleavage separates the fluorescent proteins, disrupting FRET and allowing for the visualization and quantification of protease activity and its inhibition in cellular environments. nih.gov

Another powerful HTS technique for profiling enzyme specificity is the use of positional scanning synthetic combinatorial libraries (PS-SCLs). asm.org These libraries consist of thousands of tetrapeptide substrates, allowing for the simultaneous and unbiased analysis of amino acid preferences at the non-prime side of the cleavage site. asm.org This approach has been instrumental in comparing the specificities of wild-type HIV protease with drug-resistant variants. asm.org

Enzyme Kinetic Studies

Synthetic substrates are fundamental to performing detailed enzyme kinetic studies, which characterize the catalytic efficiency and substrate binding affinity of HIV-1 and HIV-2 proteases. These assays typically measure the initial rates of substrate hydrolysis under varying substrate concentrations to determine key kinetic parameters like the Michaelis constant (Km) and the catalytic rate constant (kcat). nih.govnih.govnih.gov

Fluorescence-based assays are commonly employed for their sensitivity and continuous nature. nih.gov For instance, the substrate Abz-Thr-Ile-Nle-pNO2Phe-Gln-Arg-NH2, based on the p2-NC cleavage site, has been used to determine kinetic parameters for both wild-type and mutant proteases. nih.gov In a typical assay, the protease is preincubated in a reaction buffer (e.g., 100 mM MES, pH 5.6, 400 mM NaCl, 1 mM EDTA, 5% glycerol) before the reaction is initiated by adding the substrate. nih.gov The increase in fluorescence is monitored over time to calculate reaction velocities, from which kcat and Km values are derived using the Michaelis-Menten equation. nih.gov

Kinetic studies have been performed using a wide array of synthetic peptides representing natural cleavage sites or variations thereof. nih.govnih.gov For example, peptides representing the HIV-2 CA/p2 (KARLM↓AEALK) and p2/NC (IPFAA↓AQQRK) cleavage sites have been used to compare the catalytic activities of HIV-1 and HIV-2 proteases. nih.gov Such studies reveal significant differences in catalytic efficiency (kcat/Km) depending on the substrate sequence, highlighting the distinct specificities of the two enzymes. nih.govnih.gov The reaction conditions for these assays are carefully controlled, often using a buffer system like 0.25 M potassium phosphate (B84403) at pH 5.6, with additives such as glycerol, EDTA, and DTT. nih.gov The reaction is typically stopped by adding a denaturant like guanidine-HCl, and the products are separated and quantified by reverse-phase HPLC. nih.gov

These kinetic analyses are not only crucial for understanding the fundamental enzymatic mechanism but also for evaluating the impact of drug-resistance mutations on substrate processing and inhibitor binding. asm.orgnih.gov

Substrate Specificity Profiling

The substrate specificities of HIV-1 and HIV-2 proteases are complex, as these enzymes must recognize and cleave at least ten different non-homologous sequences within the Gag and Gag-Pol polyproteins. utexas.edunih.gov Synthetic peptide substrates are essential for systematically mapping the amino acid preferences at each subsite (S4 through S4') of the protease's active site. nih.govmdpi.commdpi.com

Studies using series of synthetic oligopeptides, where amino acids at specific positions (e.g., P1', P2, P4) are systematically varied, have revealed key determinants of specificity. nih.govnih.gov For HIV-1 protease, the S1' binding site has been probed using decapeptides based on the nucleocapsid (NC) protein cleavage site (KIVKCF↓NCGK), with various substitutions at the P1' position. nih.govmdpi.com These experiments showed that the enzyme is highly sensitive to the P1' side chain, with a preference for hydrophobic residues like phenylalanine, which is consistent with the large, hydrophobic nature of the S1' pocket. mdpi.com The specificity is highly context-dependent, meaning the preferred amino acid at one position is influenced by the surrounding residues in the substrate sequence. nih.gov

Utility in Structural Biology Studies of Protease-Substrate Complexes

Synthetic substrate analogues are invaluable for structural biology, enabling the detailed, three-dimensional visualization of how HIV protease recognizes and binds its targets. These studies provide critical insights into the molecular interactions that govern catalysis and inhibition.

X-ray Crystallography of Protease-Substrate Analogue Complexes

X-ray crystallography has been a cornerstone of HIV research, providing high-resolution structures of the protease in complex with inhibitors and substrate analogues. To capture the enzyme-substrate complex without the substrate being cleaved, researchers often use catalytically inactive protease variants, such as the D25N mutant, where a key catalytic aspartate residue is replaced with asparagine. utexas.edu

By co-crystallizing the D25N HIV-1 protease with various decameric peptides corresponding to natural substrate cleavage sites, a series of complex structures has been determined. utexas.edu Analysis of these structures reveals that while the substrate sequences are diverse, they adopt a conserved, asymmetric shape when bound in the active site. utexas.edu This has led to the "substrate envelope" hypothesis, which posits that the protease recognizes a consensus three-dimensional shape rather than a specific primary sequence. utexas.edunih.gov These crystal structures show that the substrate peptides form extensive interactions with the enzyme, burying a large surface area and making numerous hydrogen bonds, primarily with the backbone atoms of the protease. utexas.edu

In other studies, complexes have been formed with substrate analogues that are transition-state mimics, such as KNI-272. pnas.orgnih.gov To gain a deeper understanding of the catalytic mechanism, joint X-ray and neutron crystallography has been employed. pnas.orgnih.govnih.gov Because X-rays are weak scatterers of hydrogen atoms, neutron crystallography is uniquely suited to determine the positions of protons in the active site. nih.gov The combined X-ray/neutron structure of HIV-1 protease with KNI-272 revealed that the catalytic residue Asp-25 is protonated, while Asp-125 (in the other monomer) is deprotonated, providing direct experimental evidence for the proposed catalytic mechanism. nih.gov Similarly, a joint X-ray/neutron structure with the clinical inhibitor amprenavir (B1666020) provided precise locations of hydrogen atoms, offering valuable information for improving drug design. nih.gov

NMR Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational dynamics of proteins in solution, providing insights that are complementary to static crystal structures. nih.govpnas.org For HIV protease, NMR studies have been crucial in characterizing the motion of the flexible β-hairpin "flaps" (residues ~43-58) that cover the active site. nih.govnih.govmdpi.com These flaps play a critical role in gating substrate binding and product release. pnas.org

NMR relaxation experiments can probe protein dynamics on a wide range of timescales. pnas.orgnih.gov These studies have shown that the flaps exist in a dynamic equilibrium between "closed," "semi-open," and "open" conformations. mdpi.com The binding of a substrate or inhibitor alters these dynamics. nih.govacs.org For example, NMR has been used to demonstrate that in unliganded, drug-resistant protease variants, the flap dynamics are altered compared to the wild-type enzyme, which likely affects the balance between substrate turnover and inhibitor binding. acs.org

By preparing unique analogues of the HIV-1 protease with systematically varied flap flexibility, researchers have used NMR to correlate flap dynamics with the conformational state of the active site. pnas.orgnih.gov These studies revealed that the microsecond-to-millisecond dynamics of the catalytic Asp25 residues are correlated with the motion of the flaps. pnas.orgnih.gov This suggests that the preorganization of the active site, influenced by flap dynamics, is a key factor in catalysis. pnas.orgnih.gov NMR studies of protease-inhibitor complexes have also revealed conformational isomerization within the flaps, highlighting the dynamic nature of enzyme-ligand recognition. pnas.org Together, NMR and molecular dynamics simulations provide a detailed picture of how the structural and dynamic properties of HIV protease are modulated by ligand binding and resistance mutations. nih.govumassmed.edu

Impact of Protease Mutations on Natural Substrate Cleavage Efficiency

Analysis of Protease Variants with Altered Substrate Processing

Resistance to PIs is predominantly caused by the accumulation of multiple mutations within the protease enzyme. nih.gov While these mutations are selected to impede inhibitor binding, they are located in the active site and can consequently affect substrate binding and specificity. nih.gov This altered specificity can lead to different patterns of partially processed Gag and Gag-Pol polyproteins, indicating that specific protease mutations can differentially affect the recognition and cleavage of various processing sites. nih.gov

Studies on clinically derived, PI-resistant protease variants have revealed subtle but significant changes in substrate preference. For instance, an analysis of a panel of resistant protease variants showed that some demonstrated up to a fourfold change in preference for valine over alanine (B10760859) at the P2 position of the substrate. nih.gov This shift was correlated with a common mutation in the nucleocapsid/p1 (NC/p1) cleavage site, suggesting a compensatory mechanism to maintain efficient processing of this particular site, which is one of the less efficiently cleaved Gag substrates. nih.gov

Table 1: Impact of Selected HIV-1 Protease Mutations on Cleavage Site Processing

| Protease Variant/Mutation | Cleavage Site(s) Analyzed | Observed Effect on Processing | Reference |

|---|---|---|---|

| Variants with V82A/F/T or I84V | P2 position preference | Increased preference for Valine over Alanine at P2, correlating with mutations in the NC/p1 cleavage site. | nih.gov |

| L10M, L10S, V32C, V32I, A71V, A71S, Q92I, Q92N | MA-CA, TF-PR, PR-RT | All variants showed perturbed cutting activity at one or more sites relative to wild-type protease. | oup.com |

| A28S | MA-CA | Reduced cutting to ~2% of wild-type levels, resulting in non-infectious viral particles. | oup.com |

| T26S | MA-CA | Reduced MA-CA cutting to 25% of wild-type levels but still supported robust infection. | oup.com |

Coevolution of Protease and Substrate Sequences

The functional constraints on HIV protease activity drive a coevolutionary relationship between the enzyme and its substrate cleavage sites within the Gag and Gag-Pol polyproteins. nih.gov When resistance mutations arise in the protease that impair its catalytic function, compensatory mutations often develop within the substrate cleavage sites. asm.org This genetic adaptation helps restore efficient processing, thereby maintaining viral replication and contributing to drug resistance. nih.gov

This coevolution is highly specific. Significant associations have been observed between particular mutations in the protease and corresponding changes in the NC-p1 and p1-p6 Gag cleavage sites. For example, mutations in the NC-p1 site are frequently seen in combination with protease mutations like I50L, V82A, and I84V. asm.org Similarly, changes in the p1-p6 cleavage site often accompany protease mutations such as D30N, I50V, and I84V. asm.org These correlated mutations can significantly enhance resistance to specific PIs compared to viruses carrying only the protease mutations. asm.org

The development of predictive models based on coevolutionary patterns has provided valuable insights into the mechanisms of substrate specificity. nih.gov By integrating information on the co-evolving amino acid positions between the protease and its substrates, researchers can better understand how the enzyme recognizes and cleaves its diverse target sites. nih.gov This approach highlights that the evolution of the protease cannot be fully understood without considering the parallel evolution of its natural substrates. mdpi.com

Structural Basis of Altered Substrate Recognition in Mutant Proteases

The structural mechanisms underlying altered substrate recognition by mutant proteases are rooted in the precise atomic interactions within the enzyme's active site. Computational and crystallographic studies have revealed that the residues most responsible for substrate selectivity are often the same ones that are mutated in the development of drug resistance. nih.gov This suggests a shared molecular basis for substrate specificity and drug resistance. nih.gov

In cases of coevolution, substrate mutations can compensate for altered protease interactions. For instance, in a nelfinavir-resistant protease with D30N/N88D mutations, the altered interaction with the substrate at residue 30 is compensated for by coevolving mutations at the p1-p6 cleavage site. nih.gov This interdependency enhances intermolecular contacts and reinforces the substrate's fit within the altered active site, ensuring that recognition and cleavage are sustained. nih.gov Furthermore, mutations can affect the dynamics of the protease "flaps," flexible domains that cover the active site. Changes in flap conformation directly impact the accessibility of the active site for substrate binding. mdpi.com

Maintenance of Viral Fitness through Substrate Processing Adaptations

The evolution of HIV protease under the pressure of PIs is a balancing act between gaining drug resistance and maintaining viral fitness. Primary resistance mutations often decrease the catalytic efficiency of the protease, which can impair polyprotein processing and lead to the production of non-infectious viral particles, thereby reducing viral fitness. asm.orgnih.gov To overcome this deficit, viruses must undergo adaptive changes.

One key adaptive mechanism is the development of secondary mutations, either within the protease itself or in the Gag cleavage sites. asm.org These compensatory mutations can restore the processing of natural substrates, allowing the virus to replicate efficiently despite the presence of primary resistance mutations. mdpi.com For example, changes in substrate specificity, such as the altered preference for certain amino acids at substrate positions, can represent a mechanism for severely compromised, drug-resistant viral strains to increase their fitness levels. nih.gov

The ordered and efficient cleavage of the Gag polyprotein is essential for the correct assembly and maturation of viral particles. oup.comnih.gov Adaptations that ensure the continued processing of critical cleavage sites, even by a compromised protease, are therefore crucial for maintaining infectivity. In some instances, mutations in Gag that are not even at the cleavage site can contribute to fitness by stabilizing the protease-substrate complex, which likely slows the enzyme's disassociation and restores the cleavage rate. mdpi.com This intricate co-adaptation of both the enzyme and its substrate is a testament to the evolutionary strategies HIV employs to preserve its fitness in the face of therapeutic intervention. nih.gov

Future Directions in Hiv Protease Substrate Research

Development of Advanced Methodologies for Substrate Characterization

The identification and characterization of protease substrates are fundamental to understanding protease function. The development of more sophisticated and higher-throughput methodologies is a key future direction.

Mass spectrometry (MS)-based proteomics has become an indispensable tool for identifying protease substrates in an unbiased and proteome-wide manner. nih.govnih.govnih.gov Techniques like N-terminomics, which specifically identifies the new N-termini generated by proteolytic cleavage, allow for the direct identification of cleavage sites within complex biological samples. mdpi.com Future advancements in MS instrumentation and data analysis will likely enhance the sensitivity and scope of these approaches, enabling the identification of even low-abundance substrates and providing a more comprehensive view of the protease's cellular targets. nih.govmdpi.comacs.org

In addition to MS, novel reporter systems and assays are being developed to facilitate the study of protease activity and substrate specificity. nih.gov Fluorogenic substrates, which produce a fluorescent signal upon cleavage, have long been used for kinetic studies. nih.govsigmaaldrich.com The development of solid-phase combinatorial libraries of fluorogenic peptides allows for the rapid screening and identification of optimal substrates for proteases. acs.orgnih.govacs.org Cell-based fluorescence assays, where a fluorescent protein is linked to a protease cleavage site, provide a means to monitor protease activity in a more physiologically relevant context. nih.gov These methods are invaluable for high-throughput screening of potential inhibitors and for studying the effects of mutations on protease activity.

Integration of Multi-Omics Data for Comprehensive Substrate Discovery

A holistic understanding of HIV protease substrates requires the integration of data from multiple "omics" platforms. This systems biology approach can provide a more complete picture of the interplay between the virus and its host.

Combining proteomics with transcriptomics allows for the correlation of protein expression levels with their corresponding RNA transcripts. nih.gov This integrated analysis can help to validate proteomics findings and provide insights into the regulation of substrate expression. nih.gov For instance, identifying proteins that are both upregulated at the transcript level and cleaved by the protease in infected cells can strengthen the evidence for their role as bona fide substrates.

Furthermore, integrating data from genomics, such as information on genetic variations in both the virus and the host, can help to elucidate how these variations impact protease-substrate interactions. Protein quantitative trait loci (pQTL) analysis, which links genetic variants to protein abundance, can be a powerful tool in this regard. wikipedia.org By combining pQTL data with proteomics and virological data, researchers can begin to understand how host genetic factors might influence susceptibility to HIV infection or disease progression by modulating the availability or processing of protease substrates.

The ultimate goal of these multi-omics approaches is to build comprehensive models of the virus-host interactome. nih.govnih.gov These models will not only enhance our understanding of viral pathogenesis but also provide a rich source of potential new targets for antiviral therapies.

Deeper Understanding of Protease-Substrate Kinetics and Dynamics

The interaction between HIV protease and its substrates is a highly dynamic process. pnas.orgnih.gov A deeper understanding of the kinetics and conformational changes involved in substrate binding, cleavage, and product release is essential for a complete picture of enzyme function.

Molecular dynamics (MD) simulations have emerged as a powerful computational tool for studying the dynamic behavior of the protease and its complexes with substrates and inhibitors. pnas.orgnih.govnih.govmdpi.com These simulations can provide insights into the large-scale conformational changes, such as the opening and closing of the protease flaps, that are critical for substrate access and binding. pnas.orgnih.gov By simulating the behavior of the protease with different substrates and inhibitors, researchers can gain a better understanding of the molecular basis of specificity and resistance. acs.org

Experimental techniques such as nuclear magnetic resonance (NMR) spectroscopy are also providing unprecedented views into the dynamics of protease-substrate interactions. nih.gov Techniques like Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion and chemical exchange saturation transfer (CEST) can probe the transient, sparsely populated states that are part of the catalytic cycle. nih.gov These studies have revealed that the conformational dynamics of the protease flaps play a significant role in substrate specificity and the ordered processing of the Gag polyprotein. nih.gov

Future research in this area will likely involve the combination of advanced computational and experimental approaches to create a more complete and dynamic picture of protease function. researchgate.net This will include the development of more accurate force fields for MD simulations and the application of novel NMR techniques to study larger and more complex systems.

Exploring Novel Substrate-Based Research Tools

The knowledge gained from studying HIV protease substrates can be harnessed to develop novel research tools. These tools can be used to further investigate the protease's function, to screen for new inhibitors, and potentially as diagnostic or therapeutic agents.

One important area of development is the creation of new and improved fluorogenic substrates. nih.govsigmaaldrich.com These substrates are essential for high-throughput screening assays used in drug discovery. nih.gov By designing substrates that are more specific for HIV protease or that have improved photophysical properties, researchers can develop more sensitive and reliable assays. nih.gov The use of combinatorial peptide libraries is a powerful approach for discovering novel and potent fluorogenic substrates. acs.orgnih.govacs.org

Substrate-based probes can also be designed to visualize protease activity within living cells. nih.gov For example, a fluorescent protein can be engineered to contain a protease cleavage site, such that cleavage by the protease results in a change in the fluorescent signal. nih.gov These types of probes can be used to study the spatial and temporal regulation of protease activity during the viral life cycle.

Finally, there is potential to develop substrate-analogue inhibitors that are more effective and less prone to resistance. nih.gov By understanding the key determinants of substrate recognition, it may be possible to design inhibitors that mimic the substrate more closely and are therefore less affected by resistance mutations. nih.gov These "specificity-designed" inhibitors could represent a new generation of antiretroviral drugs. nih.gov

Q & A

Q. What experimental strategies are recommended for designing HIV protease substrates to study enzyme kinetics?

To design substrates for kinetic assays, researchers should:

- Analyze conserved binding residues : Both HIV-1 and HIV-2 proteases share four conserved substrate-binding residues, critical for maintaining substrate recognition .

- Leverage structural databases : Use the HIV Protease Database () to compare protease-substrate complexes across strains, focusing on conserved hydrogen bonding patterns and hydrophobic interactions .

- Validate with fluorogenic or chromogenic assays : For example, incorporate cleavage-sensitive fluorescent tags (e.g., EDANS/DABCYL) into synthetic peptide substrates to monitor real-time enzymatic activity .

Q. How can researchers address discrepancies in inhibitor efficacy data between HIV-1 and HIV-2 proteases?

Contradictions often arise due to:

- Structural polymorphisms : HIV-2 protease has natural polymorphisms (e.g., V32I, I54M) near the active site that reduce inhibitor binding affinity compared to HIV-1 .

- Assay variability : Standardize enzymatic assays (e.g., fluorescence resonance energy transfer) using recombinant proteases from clinically relevant strains. Include controls for enzyme dimerization stability, as HIV-2 protease is less stable in vitro .

- Cross-validate with cell-based assays : Compare enzymatic IC₅₀ values with antiviral EC₅₀ in infected T-cells to account for differences in cellular uptake or off-target effects .

Advanced Research Questions

Q. What structural insights inform the design of dual-target inhibitors for HIV-1 and HIV-2 proteases?

Key considerations include:

- Active-site flexibility : Despite ~40% sequence divergence, the catalytic Asp-Thr-Gly motif and substrate envelope are conserved. Inhibitors designed within this envelope (e.g., substrate-based hydroxyethylene isosteres) show cross-reactivity .

- Resistance-prone regions : Avoid targeting residues prone to mutation (e.g., HIV-2’s I54M polymorphism) by prioritizing interactions with highly conserved residues (e.g., Asp25, Gly27) .

- Use X-ray crystallography : Co-crystallize inhibitors with both proteases to identify binding discrepancies. For example, darunavir shows weaker binding to HIV-2 due to altered van der Waals contacts in the S2 pocket .

Q. How do HIV-2 proteases develop resistance to protease inhibitors (PIs) despite structural conservation?

HIV-2 exhibits intrinsic and acquired resistance through:

- Pre-existing polymorphisms : Natural variants (e.g., I82F in HIV-2) reduce PI binding without requiring new mutations, unlike HIV-1 .

- Dimer instability : HIV-2 protease’s lower dimerization stability allows partial activity even under inhibitor pressure, enabling viral replication .

- Limited clinical data : Monitor patients for mutations in both protease and Gag cleavage sites, as Gag mutations (e.g., A431V) can compensate for protease inhibitor efficacy .

Q. What methodologies enable high-resolution analysis of protease-substrate interactions under drug pressure?

Advanced approaches include:

- Cryo-EM and molecular dynamics (MD) : Resolve conformational changes in protease-substrate complexes during inhibitor binding. MD simulations reveal how mutations (e.g., HIV-2’s V32I) alter substrate-envelope flexibility .

- Deep mutational scanning : Profile all possible protease mutations to predict resistance pathways and identify vulnerabilities .

- Phylogenetic analysis : Use tools like the Stanford HIV Drug Resistance Database () to correlate protease mutations with clinical outcomes across subtypes .

Methodological Resources

Q. Which databases provide reliable structural and clinical data for HIV protease research?

- HIV Protease Database (): Contains 3D structures of HIV-1, HIV-2, and SIV proteases complexed with substrates/inhibitors. Filter by strain, inhibitor type, or publication year to identify conserved binding motifs .

- Stanford HIV Drug Resistance Database (): Curates protease mutation profiles linked to PI resistance, critical for validating experimental findings .

Q. How can researchers optimize enzyme kinetics assays for HIV-2 protease given its lower stability?

- Stabilize dimerization : Add kosmotropic salts (e.g., sodium citrate) or polyethylene glycol to enhance HIV-2 protease stability during assays .

- Use high-throughput screening (HTS) : Implement fluorescence polarization assays with short peptide substrates (e.g., SQNYPIVQ) to measure activity across a range of pH and temperature conditions .

Data Contradiction Analysis

Q. Why do some studies report divergent substrate cleavage efficiencies between HIV-1 and HIV-2 proteases?

Discrepancies arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.